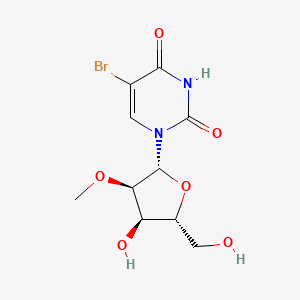

5-ブロモ-2'-O-メチルウリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

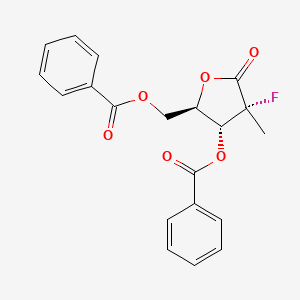

5-Bromo-2’-O-methyluridine is a purine nucleoside analog . It is an analog of Uridine and is used as a reagent in the synthesis of RNA containing rigid and nonperturbing cytidine-derived spin labels . It has a molecular formula of C10H13BrN2O6 and a molecular weight of 337.12 .

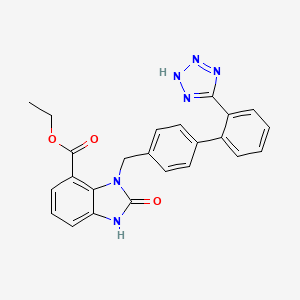

Molecular Structure Analysis

The molecular structure of 5-Bromo-2’-O-methyluridine has been studied using experimental and theoretical vibrational spectra . The molecule in the solid phase has been analyzed using FT-IR (400-4000 cm(-1)) and μ-Raman spectra (100-4000 cm(-1)) .

Chemical Reactions Analysis

5-Bromo-2’-O-methyluridine is incorporated into DNA during the synthetic phase of the cell cycle . It has been argued that gene duplication, DNA repair, or apoptotic cellular events might contribute to its labeling in vivo .

Physical and Chemical Properties Analysis

5-Bromo-2’-O-methyluridine has a density of 1.85±0.1 g/cm3 . More detailed physical and chemical properties were not found in the sources retrieved.

科学的研究の応用

オリゴヌクレオチド修飾

5-ブロモ-2'-O-メチルウリジンは、オリゴヌクレオチドの修飾に使用されます . これは、チミジンとウリジンの塩基アナログであり、オリゴ修飾タイプ:2'-O-メチルRNAアナログとして使用されます .

抗ウイルス研究

5-ハロピリミジンヌクレオシドは、5-ブロモ-2'-O-メチルウリジンなど、その抗ウイルス特性のために注目されています . それらは、複製細胞のDNAに取り込まれることで、チミジンの構造的アナログとして体内での抗ウイルス活性を示します .

抗腫瘍研究

抗ウイルス特性に加えて、5-ハロピリミジンヌクレオシドは、抗腫瘍(抗がん)特性でも知られています . それらは複製細胞のDNAに取り込まれ、細胞分裂のプロセスを妨害し、がん細胞の増殖を潜在的に止める可能性があります .

作用機序

Target of Action

5-Bromo-2’-O-Methyluridine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are a type of cancer that grows slowly and primarily affects the lymphatic system, which is part of the body’s immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inhibiting DNA synthesis, the compound prevents the cancer cells from replicating. The induction of apoptosis leads to the death of these cells .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA synthesis and apoptosis . By inhibiting DNA synthesis, it disrupts the replication of cancer cells. The induction of apoptosis leads to a series of biochemical events that result in characteristic cell changes and death .

Result of Action

The result of the action of 5-Bromo-2’-O-Methyluridine is the inhibition of the growth of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound prevents the replication of cancer cells and induces their death .

Action Environment

The action environment of 5-Bromo-2’-O-Methyluridine is the human body, specifically the lymphatic system where indolent lymphoid malignancies occur Environmental factors that could influence the compound’s action, efficacy, and stability include the patient’s overall health, the presence of other medications, and individual genetic factors.

Safety and Hazards

The safety data sheet for 5-Bromo-2’-O-methyluridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and germ cell mutagenicity . Specific target organ toxicity can occur with single exposure, with the respiratory system being a target organ .

生化学分析

Biochemical Properties

5-Bromo-2’-O-Methyluridine has broad antitumor activity, targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .

Cellular Effects

5-Bromo-2’-O-Methyluridine has shown to have negative effects on shoot and root redifferentiation over a broad range of concentrations . It has also been observed to have cytotoxic and genotoxic effects, displaying a higher cytotoxicity than BrdU treatment .

Molecular Mechanism

The molecular mechanism of 5-Bromo-2’-O-Methyluridine involves its incorporation into the DNA of replicating cells as a structural analogue of thymidine . This results in the inhibition of DNA synthesis and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2’-O-Methyluridine have been observed to change over time . Elevated concentrations of this compound were found to be toxic to cell cultures, particularly in cells with a defect in homologous recombination repair .

Metabolic Pathways

As a purine nucleoside analog, it is likely to interact with enzymes and cofactors involved in purine metabolism .

特性

IUPAC Name |

5-bromo-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJBSBZVARUGEX-JXOAFFINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。